molecular formula C12H17N3O4S B15274399 N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide

N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide

Cat. No.: B15274399
M. Wt: 299.35 g/mol
InChI Key: VRDNQBUFINZSTP-UHFFFAOYSA-N
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Description

N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide is an organic compound that features a cyclohexylamine group attached to a nitrobenzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide typically involves the following steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step, particularly the nitration and sulfonation processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The amino group on the cyclohexyl ring can be oxidized to form corresponding oximes or nitroso derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles such as amines or alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Reduction: Formation of N-(4-Aminocyclohexyl)-2-aminobenzene-1-sulfonamide.

    Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of oximes or nitroso derivatives.

Scientific Research Applications

N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and inflammatory diseases.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is utilized in the synthesis of dyes and pigments, as well as in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Protein Binding: It can interact with proteins, altering their structure and function, which can lead to various biological effects.

    Signal Transduction Pathways: The compound may influence cellular signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Aminocyclohexyl)acetamide: Similar in structure but with an acetamide group instead of a sulfonamide group.

    β-(trans-4-Aminocyclohexyl)propionic acid: Contains a propionic acid moiety instead of a benzene sulfonamide group.

    N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide derivatives: Various derivatives with different substituents on the benzene ring or cyclohexyl group.

Uniqueness

This compound is unique due to its combination of a cyclohexylamine group with a nitrobenzene sulfonamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications.

Properties

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

N-(4-aminocyclohexyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C12H17N3O4S/c13-9-5-7-10(8-6-9)14-20(18,19)12-4-2-1-3-11(12)15(16)17/h1-4,9-10,14H,5-8,13H2

InChI Key

VRDNQBUFINZSTP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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